molecular formula C11H15ClN2O B11882668 3-Chloro-5-(cyclohexylmethoxy)pyridazine CAS No. 1346691-31-3

3-Chloro-5-(cyclohexylmethoxy)pyridazine

Cat. No.: B11882668
CAS No.: 1346691-31-3
M. Wt: 226.70 g/mol
InChI Key: FNSHIWSEVBIKBA-UHFFFAOYSA-N
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Description

3-Chloro-5-(cyclohexylmethoxy)pyridazine is a heterocyclic compound with the molecular formula C11H15ClN2O It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a cyclohexylmethoxy group at the fifth position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(cyclohexylmethoxy)pyridazine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chloropyridazine.

    Substitution Reaction: The 3-chloropyridazine undergoes a nucleophilic substitution reaction with cyclohexylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(cyclohexylmethoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding reduced forms.

    Substitution: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-Chloro-5-(cyclohexylmethoxy)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(cyclohexylmethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(methoxymethyl)pyridazine: Similar structure but with a methoxymethyl group instead of a cyclohexylmethoxy group.

    3-Chloro-5-(phenoxymethyl)pyridazine: Similar structure but with a phenoxymethyl group instead of a cyclohexylmethoxy group.

    3-Chloro-5-(ethoxymethyl)pyridazine: Similar structure but with an ethoxymethyl group instead of a cyclohexylmethoxy group.

Uniqueness

3-Chloro-5-(cyclohexylmethoxy)pyridazine is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1346691-31-3

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

3-chloro-5-(cyclohexylmethoxy)pyridazine

InChI

InChI=1S/C11H15ClN2O/c12-11-6-10(7-13-14-11)15-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2

InChI Key

FNSHIWSEVBIKBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC(=NN=C2)Cl

Origin of Product

United States

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